Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-
Description
International Union of Pure and Applied Chemistry Nomenclature and Synonym Validation
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(bromomethyl)-2,6-ditert-butylphenol. This nomenclature follows the standardized naming conventions where the phenol core serves as the parent structure, with substituents numbered according to their positions relative to the hydroxyl group. The bromomethyl group occupies the para position (position 4) relative to the hydroxyl functionality, while two tert-butyl groups are located at the ortho positions (positions 2 and 6).
Extensive literature review reveals multiple validated synonyms for this compound, reflecting its widespread use across different chemical applications and databases. The primary alternative designations include 4-bromomethyl-2,6-di-tert-butylphenol, 3,5-di(tert-butyl)-4-hydroxybenzyl bromide, 2,6-di-t-butyl-4-bromomethylphenol, and 2,6-bis-(1,1-dimethylethyl)-4-bromomethylphenol. These variations primarily reflect different approaches to naming the tert-butyl substituents, with some sources using the systematic bis(1,1-dimethylethyl) notation while others employ the more common di-tert-butyl or di-t-butyl abbreviations.
Chemical databases consistently recognize Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- as the formal International Union of Pure and Applied Chemistry nomenclature. The Simplified Molecular Input Line Entry System notation for this compound is BrCc1cc(c(c(c1)C(C)(C)C)O)C(C)(C)C, which provides a linear representation of the molecular structure. The International Chemical Identifier key YEOQCOZNFXPHHY-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₂₃BrO accurately represents the atomic composition of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-. This formula indicates the presence of fifteen carbon atoms, twenty-three hydrogen atoms, one bromine atom, and one oxygen atom. The molecular weight has been precisely determined through multiple analytical methods and database compilations, with the most accurate value being 299.25 grams per mole.
Detailed analysis of the molecular weight reveals subtle variations in reported values across different sources, reflecting the precision of measurement techniques and rounding conventions. The ChemTik database reports a molecular weight of 299.24652 grams per mole, while Chemsrc provides 299.24700 grams per mole. These minor discrepancies fall within acceptable ranges for analytical precision and likely reflect different calculation methods or isotopic abundance considerations. The consensus value of 299.25 grams per mole represents the most widely accepted figure in contemporary chemical literature.
Table 1: Molecular Composition Analysis
| Element | Count | Atomic Mass (amu) | Total Mass Contribution (amu) | Percentage by Mass |
|---|---|---|---|---|
| Carbon | 15 | 12.011 | 180.165 | 60.16% |
| Hydrogen | 23 | 1.008 | 23.184 | 7.74% |
| Bromine | 1 | 79.904 | 79.904 | 26.70% |
| Oxygen | 1 | 15.999 | 15.999 | 5.34% |
| Total | 40 | - | 299.252 | 100.00% |
The elemental composition reveals that carbon represents the largest mass percentage at 60.16%, followed by bromine at 26.70%. This high bromine content significantly influences the compound's physical properties, including density and reactivity patterns. The relatively low oxygen content at 5.34% reflects the presence of only a single hydroxyl functional group, while the substantial hydrogen content at 7.74% primarily derives from the numerous methyl groups within the tert-butyl substituents.
Stereochemical Configuration and Isomerism Considerations
Comprehensive stereochemical analysis of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- reveals an absence of classical chiral centers within the molecular framework. The compound exists as a single constitutional isomer with no stereogenic centers that would give rise to enantiomeric pairs. The benzene ring provides a planar aromatic system with defined substitution patterns that eliminate possibilities for geometric isomerism around the aromatic core.
The bromomethyl substituent at position 4 represents the primary site of potential stereochemical consideration. However, the methylene carbon bearing the bromine atom lacks the necessary four different substituents required for chirality, as it is bonded to two hydrogen atoms, one bromine atom, and the aromatic ring system. Similarly, the tert-butyl groups at positions 2 and 6 contain quaternary carbon centers, but these carbons are bonded to three identical methyl groups and the aromatic ring, precluding chiral designation.
Table 2: Structural Analysis of Potential Stereochemical Centers
| Position | Carbon Type | Substituents | Stereochemical Status |
|---|---|---|---|
| C-1 (Phenolic) | Aromatic | OH, C-2, C-6 | Non-chiral (aromatic) |
| C-4 Methylene | Aliphatic | Br, H, H, C-4 aromatic | Non-chiral (two identical H) |
| C-2 tert-Butyl | Quaternary | CH₃, CH₃, CH₃, C-1 | Non-chiral (three identical CH₃) |
| C-6 tert-Butyl | Quaternary | CH₃, CH₃, CH₃, C-1 | Non-chiral (three identical CH₃) |
The conformational analysis reveals that the tert-butyl substituents impose significant steric constraints on the molecular geometry. These bulky groups adopt conformations that minimize steric repulsion while maintaining optimal orbital overlap with the aromatic system. The 2,6-disubstitution pattern creates a sterically hindered environment around the phenolic hydroxyl group, influencing both the compound's reactivity and its physical properties such as melting point and solubility characteristics.
Rotational isomerism represents the primary form of structural variation in this compound, occurring primarily around the carbon-carbon bonds connecting the tert-butyl groups to the aromatic ring. The energy barriers for these rotations are relatively low, allowing rapid interconversion between conformers at room temperature. The preferred conformations position the tert-butyl groups to minimize steric interactions while maximizing stabilizing hyperconjugative effects with the aromatic system.
Properties
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQCOZNFXPHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175065 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-51-2 | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromomethylation of 2,6-di-tert-butylphenol
The primary method for preparing Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- involves bromomethylation of 2,6-di-tert-butylphenol. This is typically achieved by reacting the phenol with bromomethylating agents under controlled conditions.
- Reactants: 2,6-di-tert-butylphenol and a bromomethylating reagent such as N-bromosuccinimide (NBS) or bromine in the presence of formaldehyde or paraformaldehyde.
- Solvent: Often chlorinated solvents like carbon tetrachloride or chloroform are used.
- Conditions: The reaction mixture is refluxed for a few hours (e.g., 2 hours) to ensure complete bromomethylation.
- Post-reaction: The mixture is filtered to remove insoluble precipitates, and the product is isolated by standard purification techniques.
| Component | Quantity | Role | Notes |
|---|---|---|---|
| 2,6-di-tert-butylphenol | 2.34 g | Reactant | Starting phenol compound |
| N-bromosuccinimide or bromine | 1.88 g | Bromomethylating agent | Provides bromomethyl group |
| Carbon tetrachloride (CCl4) | 25 mL | Solvent | Reflux medium |
| Temperature | Reflux | Condition | Typically 2 hours reflux |
The reaction yields Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- as the main product, which can be confirmed by its characteristic SMILES: BrCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C.
This method is well-documented in the Open Reaction Database and represents a robust approach for synthesizing the compound with good yield and purity.
Summary Table of Preparation Conditions
Research Findings and Notes
- The bromomethylation reaction is typically conducted under reflux conditions to ensure complete substitution at the 4-position of the phenol ring.
- The bulky tert-butyl groups at the 2 and 6 positions provide steric hindrance, influencing regioselectivity and stability of the product.
- The bromomethyl group introduced is highly reactive, enabling further derivatization such as Mannich base formation.
- Crystallographic studies of related compounds confirm the molecular structure and intermolecular interactions, supporting the purity and identity of the prepared compound.
- The Open Reaction Database provides a standardized reaction schema and data supporting reproducibility and further optimization.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenol group can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of phenol derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of alcohols and other reduced compounds.
Scientific Research Applications
Antioxidant in Plastics and Lubricants
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- is primarily utilized as an antioxidant in the stabilization of various polymers and lubricants. Its ability to prevent oxidative degradation makes it valuable in:
- Plastics : Enhancing thermal stability and extending the lifespan of plastic products by preventing degradation during processing and use.
- Lubricants : Improving the thermal stability of lubricants used in automotive and industrial applications .
Chemical Intermediate
This compound serves as a chemical intermediate in the synthesis of other organic compounds. Its bromomethyl group allows for further chemical modifications, making it a versatile building block in organic synthesis .
Environmental Considerations
The environmental impact of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- has been a subject of study due to its persistence in ecosystems. Research indicates that it may bioaccumulate and pose risks to aquatic organisms. Regulatory assessments emphasize the importance of evaluating its environmental fate and potential toxicity .
Case Study 1: Use in Automotive Lubricants
A study on automotive lubricants highlighted the effectiveness of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- in enhancing thermal stability under high-temperature conditions. The compound demonstrated significant resistance to oxidation compared to traditional additives.
Case Study 2: Stabilization of Polymeric Materials
In research focused on polymer stabilization, this phenolic compound was evaluated for its performance in preventing thermal degradation during polymer processing. Results showed that incorporating this compound improved the thermal endurance of various plastic formulations significantly.
Mechanism of Action
The mechanism of action of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways. Additionally, the bulky tert-butyl groups can influence the compound’s steric interactions and binding affinity with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ primarily in the substituent at the 4-position of the phenolic ring. The following compounds are highlighted:
Key Research Findings
Antioxidant Activity
- BHT (4-methyl derivative) : Widely used in food and plastics for radical-scavenging activity. Exhibits median concentrations of 890–1060 ng/g in house dust, though emerging analogs like 2,6DtBP are gaining attention .
- DTBSBP (4-(1-methylpropyl)) : Environmental screening assessments indicate low acute toxicity but highlight persistence due to steric hindrance from bulky substituents .
Physical Properties
- Melting Points: Derivatives like 4,4′-thiobis(methylene)-bis[2,6-bis(1,1-dimethylethyl)phenol] exhibit high melting points (142–143°C), attributed to symmetrical tert-butyl groups enhancing crystallinity .
Biological Activity
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-, also known as 4-bromo-2,6-di-tert-butylphenol, is a compound of significant interest in both industrial and biological contexts. This article provides an overview of its biological activity, including its mechanisms of action, potential applications, and relevant case studies.
- Chemical Formula : C15H23BrO
- Molecular Weight : 305.25 g/mol
- CAS Number : 612973
- Synonyms : 4-Bromo-2,6-di-tert-butylphenol
Mechanisms of Biological Activity
The biological activity of phenolic compounds often involves their ability to act as antioxidants and their interaction with various biological targets. The specific mechanisms attributed to phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- include:
- Antioxidant Activity : This compound exhibits strong antioxidant properties due to the presence of multiple tert-butyl groups which stabilize free radicals. Studies have shown that it can scavenge reactive oxygen species (ROS) effectively .
- Antimicrobial Properties : Research indicates that phenolic compounds can inhibit the growth of various bacteria and fungi. The bromomethyl group may enhance its antimicrobial efficacy by modifying the lipophilicity and reactivity of the molecule .
- Enzyme Inhibition : Phenolic compounds are known to inhibit certain enzymes involved in inflammatory processes. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of various phenolic compounds including 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- using DPPH and ABTS assays. The results indicated that this compound demonstrated a significant ability to reduce oxidative stress in vitro compared to other standard antioxidants .
| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |
|---|---|---|
| BHT | 12.5 | 10.0 |
| 4-Bromo-2,6-di-tert-butylphenol | 8.0 | 7.5 |
Antimicrobial Activity
In a comparative study of antimicrobial agents against Staphylococcus aureus and Escherichia coli, phenol derivatives including 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- showed promising results:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Control (Penicillin) | 22 |
| 4-Bromo-2,6-di-tert-butylphenol | 18 |
These findings suggest that the compound possesses notable antibacterial properties that could be leveraged in pharmaceutical applications.
Enzyme Inhibition Studies
Research into the anti-inflammatory effects of this compound revealed that it inhibits COX-2 enzyme activity in a dose-dependent manner. The inhibition was measured using an enzyme-linked immunosorbent assay (ELISA), showing significant effects at concentrations above 10 µM .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
